MET-encefalina

Descripción general

Descripción

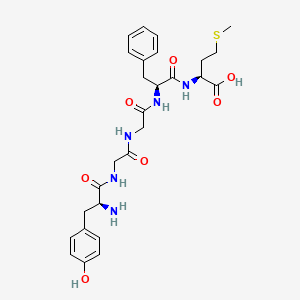

Metencefalina, también conocida como met-encefalina, es un péptido opioide endógeno que se produce de forma natural. Es una de las dos formas de encefalina, la otra es la leu-encefalina. Metencefalina es un pentapéptido con la secuencia de aminoácidos tirosina-glicina-glicina-fenilalanina-metionina. Juega un papel crucial en la regulación de la sensación de dolor (nocicepción) en el cuerpo al unirse a los receptores opioides .

Aplicaciones Científicas De Investigación

Metencefalina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un péptido modelo para estudiar la síntesis, el plegamiento y las interacciones de péptidos.

Biología: Se ha investigado su papel en la modulación del dolor, la respuesta inmunitaria y la proliferación celular.

Medicina: Se ha explorado como un posible agente terapéutico para el control del dolor, la esclerosis múltiple y el cáncer.

Mecanismo De Acción

Metencefalina ejerce sus efectos al unirse a los receptores opioides, específicamente a los receptores opioides mu y delta. Esta unión conduce a la activación de las vías de receptores acoplados a proteínas G, lo que resulta en la inhibición de la adenilato ciclasa, la reducción de los niveles de monofosfato de adenosina cíclico (AMPc) y la disminución de la liberación de neurotransmisores como la sustancia P y el glutamato. Estas acciones contribuyen a los efectos analgésicos e inmunomoduladores de la metencefalina .

Análisis Bioquímico

Biochemical Properties

MET-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met. It is synthesized from proenkephalin via proteolytic cleavage in two metabolic steps. Proenkephalin A is first reduced by either one of two trypsin-like endopeptidase enzymes, prohormone convertase 1 (PC1) or prohormone convertase 2 (PC2). The resulting intermediates are further reduced by the enzyme carboxypeptidase E (CPE) .

MET-enkephalin interacts with δ-opioid receptors and, to a lesser extent, μ-opioid receptors. These interactions result in opioid effects such as analgesia and antidepressant-like effects . MET-enkephalin also interacts with the opioid growth factor receptor (OGFr), which is involved in cell proliferation and tissue organization .

Cellular Effects

MET-enkephalin influences various types of cells and cellular processes. It acts as a neurotransmitter and neuromodulator throughout the nervous system and various end-organ targets . MET-enkephalin has been shown to play a role in cell proliferation and tissue organization during development. It upregulates p16 and p21 cyclin-dependent kinases, which stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .

Molecular Mechanism

The mechanism of action of MET-enkephalin involves binding to δ-opioid receptors and μ-opioid receptors. Upon binding, MET-enkephalin activates these receptors, leading to analgesic effects and inhibition of neuropathic pain . MET-enkephalin also binds to the opioid growth factor receptor (OGFr), enhancing tissue growth and regeneration . The binding interactions with these receptors result in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MET-enkephalin change over time. MET-enkephalin has a very short half-life, typically less than 2 minutes . Plasma enkephalin levels significantly increase at 4 and 8 weeks, with blood levels reaching approximately 55 pg/ml compared to baseline values of 8 pg/ml . No adverse effects on blood chemistry have been noted, confirming the safety and lack of toxicity of MET-enkephalin .

Dosage Effects in Animal Models

The effects of MET-enkephalin vary with different dosages in animal models. In a study on acetaminophen-induced liver lesions in male CBA mice, MET-enkephalin exhibited strong hepatoprotective effects at a dose of 7.5 mg/kg . This dose corresponds to the protective dose reported for several different animal disease models. The effects of MET-enkephalin on the liver are mediated via δ and ζ opioid receptors .

Metabolic Pathways

MET-enkephalin is involved in several metabolic pathways. It is synthesized from proenkephalin via proteolytic cleavage in two metabolic steps. Proenkephalin A is first reduced by either one of two trypsin-like endopeptidase enzymes, prohormone convertase 1 (PC1) or prohormone convertase 2 (PC2). The resulting intermediates are further reduced by the enzyme carboxypeptidase E (CPE) . MET-enkephalin is metabolized by a variety of enzymes, including aminopeptidase N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), carboxypeptidase A6 (CPA6), and angiotensin-converting enzyme (ACE) .

Transport and Distribution

MET-enkephalin is transported and distributed within cells and tissues. It is found mainly in the adrenal medulla and throughout the central nervous system, including the striatum, cerebral cortex, olfactory tubercle, hippocampus, septum, thalamus, and periaqueductal gray . MET-enkephalin is also present in the periphery, notably in some primary afferent fibers that innervate the pelvic viscera .

Subcellular Localization

The subcellular localization of MET-enkephalin has been demonstrated in the dense-core granules of Merkel cells in mice . The electron-microscopic immunogold method showed that gold particles were associated with the dense-core granules of the Merkel cells . This localization suggests that MET-enkephalin plays a role in the function of these cells.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Metencefalina se puede sintetizar mediante síntesis de péptidos en fase sólida (SPPS), que implica la adición secuencial de aminoácidos protegidos a una cadena de péptidos en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:

Unión del primer aminoácido: El primer aminoácido, típicamente tirosina, se une a la resina.

Desprotección y acoplamiento: Se elimina el grupo protector del aminoácido y el siguiente aminoácido (glicina) se acopla a la cadena en crecimiento utilizando un reactivo de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC).

Repetición: Los pasos 2 se repiten para cada aminoácido subsiguiente (glicina, fenilalanina y metionina).

Escisión y purificación: El péptido completo se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC).

Métodos de Producción Industrial

La producción industrial de metencefalina implica SPPS a gran escala, que está automatizada para aumentar la eficiencia y el rendimiento. El proceso es similar a la síntesis de laboratorio pero se amplía para acomodar cantidades mayores de reactivos y disolventes. El producto final se purifica mediante HPLC preparativa y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones

Metencefalina experimenta varias reacciones químicas, que incluyen:

Oxidación: El residuo de metionina en metencefalina se puede oxidar a met-sulfóxido o met-sulfona utilizando agentes oxidantes como peróxido de hidrógeno o ácido performico.

Reducción: Los enlaces disulfuro en metencefalina se pueden reducir a tioles libres utilizando agentes reductores como ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, ácido performico y otros agentes oxidantes.

Reducción: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP) y otros agentes reductores.

Sustitución: Derivados de aminoácidos, reactivos de acoplamiento como DCC o DIC.

Principales Productos Formados

Oxidación: Met-sulfóxido, met-sulfona.

Reducción: Tioles libres de enlaces disulfuro.

Sustitución: Varios análogos de metencefalina con secuencias de aminoácidos modificadas.

Comparación Con Compuestos Similares

Metencefalina es similar a otros péptidos opioides endógenos, como leu-encefalina, beta-endorfina y dinorfina. es única en su secuencia de aminoácidos y selectividad del receptor. Si bien la leu-encefalina tiene un residuo de leucina en la quinta posición, la metencefalina tiene un residuo de metionina. Esta diferencia en la estructura afecta su afinidad de unión y selectividad para los receptores opioides .

Compuestos Similares

Leu-encefalina: Otra forma de encefalina con un residuo de leucina en la quinta posición.

Beta-endorfina: Un péptido opioide endógeno más largo con una gama más amplia de efectos.

Dinorfina: Un péptido opioide endógeno con una alta afinidad por los receptores opioides kappa.

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGBQHOOROIVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974125 | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58569-55-4 | |

| Record name | 58569-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.